2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one
Overview
Description
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to an ethanone backbone.
Preparation Methods
The synthesis of 2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures, to ensure the selective introduction of fluorine atoms.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethanone: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
2,2-Difluoro-1-(4-hydroxyphenyl)ethanone: The position of the hydroxy group affects the compound’s interaction with molecular targets.
2,2-Difluoro-1-(2-methoxyphenyl)ethanone: The presence of a methoxy group instead of a hydroxy group alters the compound’s chemical properties and applications.
The unique combination of fluorine atoms and a hydroxyphenyl group in this compound distinguishes it from these similar compounds, providing distinct advantages in terms of reactivity and stability .
Properties
IUPAC Name |
2,2-difluoro-1-(2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAGOYSHMRMQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262929 | |
Record name | Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379207-03-0 | |
Record name | Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379207-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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